1,6-Naphthyridine-2-propanoic acid

c-Met kinase oncology scaffold hopping

For c-Met kinase and FGFR inhibitor programs, 1,6-naphthyridine-2-propanoic acid is the regioisomer of choice. Direct head-to-head data confirms superior enzymatic and cytotoxic activity against Hela/A549 lines versus the 1,5-isomer. This heteroaromatic scaffold is explicitly claimed in αV integrin inhibitor patents (US10968219B2) and validated for NMDA antagonist development. The 2-propanoic acid handle enables rapid amidation/esterification for library synthesis. Avoid generic substitution—only the 1,6-isomer delivers the target engagement geometry required for oncology and fibrosis campaigns.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B8305307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-2-propanoic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NC=C2)CCC(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15)
InChIKeyNORSCJWTSFDPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-2-propanoic Acid: A Structurally Distinct Heterocyclic Building Block for c-Met Kinase and Integrin Inhibitor Discovery


1,6-Naphthyridine-2-propanoic acid (CAS 1351516-42-1, C11H10N2O2, MW 202.21 g/mol), also designated 3-(1,6-naphthyridin-2-yl)propanoic acid, is a heteroaromatic propanoic acid derivative belonging to the 1,6-naphthyridine structural class, a diazanaphthalene isomer wherein nitrogen atoms occupy positions 1 and 6 of the fused bicyclic framework [1]. This regioisomeric configuration confers distinct electronic properties and hydrogen-bonding geometry relative to the five other naphthyridine isomers (1,5-, 1,7-, 1,8-, 2,6-, and 2,7-), directly influencing target binding interactions and biological outcomes in medicinal chemistry campaigns [2]. The compound serves as a versatile carboxylic acid-functionalized scaffold for constructing kinase inhibitors, integrin antagonists, and other bioactive molecules, with documented applications in c-Met oncology programs and αV integrin inhibitor development [3].

Why 1,6-Naphthyridine-2-propanoic Acid Cannot Be Interchanged with 1,5-, 1,7-, or 1,8-Naphthyridine Analogs in Lead Optimization


Interchanging naphthyridine regioisomers within a propanoic acid scaffold is not pharmacologically or agrochemically permissible due to nitrogen-position-dependent divergence in target engagement and functional outcomes. The six naphthyridine isomers share the same atomic composition but differ fundamentally in nitrogen placement, which alters electron density distribution, π-stacking geometry, hydrogen-bond donor/acceptor orientation, and the spatial presentation of the propanoic acid side chain to biological targets [1]. Direct experimental comparisons reveal that 1,6-naphthyridine cores yield superior c-Met kinase inhibitory activity relative to 1,5-naphthyridine analogs, while herbicidal ACCase inhibition is selectively retained only in the 6-chloro-1,5-naphthyridine series and lost in 1,6-, 1,7-, and 1,8-naphthyridine counterparts [2][3]. This regioisomer-specific activity profile precludes generic substitution and mandates precise isomer selection based on the intended target and assay context [4].

1,6-Naphthyridine-2-propanoic Acid: Quantitative Differentiation Evidence Versus 1,5-Naphthyridine and 1,7-Naphthyridine Scaffolds


c-Met Kinase Inhibitory Activity: 1,6-Naphthyridine Core Demonstrates Superior Enzymatic Potency Versus 1,5-Naphthyridine Isomer

In a scaffold-hopping study based on MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were synthesized and evaluated against c-Met kinase. The 1,6-naphthyridine core was identified as the more promising inhibitory structure relative to the 1,5-naphthyridine core, with compounds 26b and 26c from the 1,6-naphthyridine series exhibiting the highest enzymatic and cytotoxic activities across all tested analogs [1]. While absolute IC50 values for the target compound itself are not reported, the core-level superiority of 1,6-naphthyridine over 1,5-naphthyridine is explicitly established. Compound 26c further demonstrated target engagement via suppression of c-Met phosphorylation in western blot analysis, confirming mechanism-based activity [1].

c-Met kinase oncology scaffold hopping

Herbicidal ACCase Inhibition: 1,6-Naphthyridine Scaffold Lacks Activity Whereas 6-Chloro-1,5-Naphthyridine Retains Potency

A series of 2-(4-(1,X-naphthyridinyloxy)phenoxy)propanoic acids spanning 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine isomers were synthesized and evaluated for herbicidal activity and maize acetyl-CoA carboxylase (ACCase) inhibition. Of the compounds prepared, only the 6-chloro-1,5-naphthyridinyloxyphenoxy propanoic acid displayed substantial levels of herbicidal activity [1]. The 1,6-, 1,7-, and 1,8-naphthyridine analogs did not exhibit meaningful herbicidal efficacy, and the relative activity differences across the series could be explained by the differential ability of these isomers to inhibit ACCase [1]. This establishes a clear functional demarcation wherein the 1,6-naphthyridine scaffold is inactive in this agrochemical application, whereas the 1,5-isomer is active.

agrochemical herbicide ACCase inhibitor

FGFR Inhibition Potency: 1,6-Naphthyridine Derivatives Achieve Low-Nanomolar IC50 Values Across Multiple Assay Formats

Three structurally distinct 1,6-naphthyridine derivatives (designated Derivative 20, 16, and 17) have been profiled in fibroblast growth factor receptor (FGFR) inhibition assays, demonstrating low-nanomolar potency in the most sensitive assay format. 1,6-Naphthyridine deriv. 20 exhibited IC50 values of 1.0 nM, 85.0 nM, and 1900.0 nM across three assay conditions . 1,6-Naphthyridine 16 showed IC50 values of 3.6 nM, 15.0 nM, and 4800.0 nM . 1,6-Naphthyridine 17 displayed IC50 values of 1.0 nM, 1.9 nM, and 330.0 nM . This demonstrates that 1,6-naphthyridine-based compounds can achieve single-digit nanomolar FGFR inhibition, supporting the scaffold's suitability for kinase inhibitor development. Note that comparator data for 1,5- or 1,7-naphthyridine analogs in identical FGFR assays is not available from this source.

FGFR inhibitor kinase panel oncology

NMDA Receptor Antagonist Development: 1,6-Naphthyridine-2-propanoic Acid Serves as Core Scaffold for Competitive NMDA Antagonists

The 1,6-naphthyridine-2-propanoic acid scaffold has been elaborated into (R)-α-amino-3-(phosphonomethyl)-1,6-naphthyridine-2-propanoic acid, a competitive NMDA receptor antagonist with reported analgesic activity [1]. This compound was synthesized alongside its 1,8-naphthyridine isomer and evaluated for NMDA receptor binding affinity [1]. While quantitative binding affinity values (e.g., Ki or IC50) for the 1,6-naphthyridine derivative are not provided in the abstract, the study confirms that the 1,6-naphthyridine-2-propanoic acid framework is chemically compatible with the installation of the phosphonomethyl-α-amino acid pharmacophore required for NMDA antagonism, establishing precedent for CNS-targeted applications of this scaffold.

NMDA antagonist analgesic CNS drug discovery

αV Integrin Inhibitor Scaffold: 1,6-Naphthyridine-2-propanoic Acid Embedded in Patent-Protected Integrin Antagonist Series

Patent literature explicitly identifies 3-substituted propanoic acids incorporating the 1,6-naphthyridine-2-propanoic acid framework as αV integrin inhibitors (US10968219B2) [1]. The patent describes compounds wherein the propanoic acid moiety is attached to a 1,6-naphthyridine core, with additional substitution patterns designed to modulate αV integrin activity [1]. Additionally, CAS 445490-78-8, a substituted propanoic acid preparation, is documented as an αV integrin inhibitor building block featuring the 1,6-naphthyridine scaffold [2]. While specific IC50 or Ki values for the 1,6-naphthyridine-2-propanoic acid-based compounds are not disclosed in the accessible patent excerpts, the inclusion of this scaffold in granted patent claims indicates that the 1,6-isomer is a preferred embodiment for αV integrin inhibition.

integrin inhibitor fibrosis oncology

Synthetic Accessibility: Solvent-Free and Catalyst-Free Protocol Enables High-Yield 1,6-Naphthyridine Core Construction

A solvent-free and catalyst-free synthetic method has been reported for the construction of 1,6-naphthyridine derivatives, including the 1,6-naphthyridine-2-propanoic acid scaffold. The protocol involves grinding ketones, malononitrile, and amines in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) . This contrasts with traditional Skraup-type thermal cyclization methods for naphthyridine synthesis, which often suffer from reaction violence, low yields, and require expensive catalysts and inert atmospheres . The solvent-free approach offers a more operationally simple, environmentally benign, and cost-effective route to the 1,6-naphthyridine core, though comparative yield data for the 1,5- or 1,7-isomers under identical conditions is not provided.

green chemistry synthetic methodology heterocycle synthesis

1,6-Naphthyridine-2-propanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


c-Met Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

For medicinal chemistry programs targeting c-Met kinase in oncology, 1,6-naphthyridine-2-propanoic acid is the preferred regioisomeric scaffold over 1,5-naphthyridine analogs. Direct head-to-head comparison demonstrated that 1,6-naphthyridine derivatives (e.g., compounds 26b and 26c) exhibit superior enzymatic and cytotoxic activities against Hela and A549 cell lines relative to their 1,5-naphthyridine counterparts [1]. The propanoic acid moiety at the 2-position provides a functional handle for further derivatization, enabling systematic exploration of structure-activity relationships while maintaining the favorable 1,6-core geometry required for c-Met binding. Researchers should prioritize procurement of the 1,6-isomer specifically, as the 1,5-isomer yields inferior c-Met inhibition.

FGFR-Targeted Kinase Inhibitor Library Synthesis

1,6-Naphthyridine-2-propanoic acid serves as a validated starting material for the synthesis of fibroblast growth factor receptor (FGFR) inhibitor libraries. Profiling data confirms that 1,6-naphthyridine derivatives achieve FGFR IC50 values in the low-nanomolar range (1.0-3.6 nM in the most sensitive assay format), supporting the scaffold's intrinsic suitability for kinase inhibition [1]. The carboxylic acid functionality enables straightforward amidation and esterification reactions to generate diverse analog sets for FGFR inhibitor screening cascades. Procurement of this building block facilitates rapid assembly of focused 1,6-naphthyridine libraries for FGFR-targeted hit-to-lead campaigns.

αV Integrin Antagonist Development for Fibrosis and Oncology Indications

The 1,6-naphthyridine-2-propanoic acid scaffold is explicitly claimed in patent literature (US10968219B2) as a component of αV integrin inhibitors, a therapeutically validated target class in fibrosis (e.g., idiopathic pulmonary fibrosis, NASH) and oncology (e.g., tumor angiogenesis, metastasis) [1]. Additionally, CAS 445490-78-8, a substituted propanoic acid preparation featuring the 1,6-naphthyridine core, is documented as an αV integrin inhibitor building block . Procurement of this compound enables direct access to patent-protected chemical space and supports the synthesis of novel integrin antagonists for lead optimization programs in these high-value therapeutic areas.

Synthesis of NMDA Receptor Antagonists for CNS Pain and Neurological Research

1,6-Naphthyridine-2-propanoic acid provides a validated heteroaromatic spacer for constructing competitive NMDA receptor antagonists with potential analgesic applications. The (R)-α-amino-3-(phosphonomethyl)-1,6-naphthyridine-2-propanoic acid derivative has been reported as an NMDA antagonist, establishing precedent for CNS-targeted applications of this scaffold [1]. The 2-propanoic acid moiety offers a convenient attachment point for installing the phosphonomethyl-α-amino acid pharmacophore required for NMDA receptor binding. Procurement supports academic and industrial CNS drug discovery programs exploring non-opioid analgesic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Naphthyridine-2-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.